molecular formula C19H32N4O4 B5570143 4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

Cat. No.: B5570143
M. Wt: 380.5 g/mol
InChI Key: MRCMFNYOHKTBCF-UHFFFAOYSA-N
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Description

4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol is a useful research compound. Its molecular formula is C19H32N4O4 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.24235551 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Analysis

Compounds with complex structures, such as the one mentioned, often undergo thorough synthesis and spectral analysis to understand their properties and potential applications. For instance, the synthesis of novel compounds through ring opening and closure reactions, supported by spectral data and theoretical calculations, has been a subject of study. These methods include using techniques like DFT calculations and NBO analysis to predict reactivity and stability (S. A. Halim & M. Ibrahim, 2022, RSC Advances).

Computational Studies

Computational studies offer insights into the molecular structure, stability, and reactivity of complex compounds. They involve quantum chemical calculations, molecular electrostatic potential surface analysis, and investigations into hyperconjugative interactions and thermodynamic properties. These studies are crucial for predicting how new compounds might interact with biological targets or other chemicals (R. N. Singh, Poonam Rawat, & S. Sahu, 2014, Journal of Molecular Structure).

Potential Applications

Although specific applications for "4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" are not directly mentioned, related research on complex organic compounds often explores their potential as scaffolds for further chemical modifications, their roles in forming heterocycles, and their use in creating libraries of compounds for biological testing. For example, the oxidative C-H bond activation and click chemistry have been utilized to synthesize diverse non-natural compounds for screening against biological targets (Nilesh Zaware et al., 2011, Molecules).

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. Compounds with pyrrolidine and pyrazole rings have been found to exhibit a wide range of biological activities .

Future Directions

The development of new compounds with pyrrolidine and pyrazole rings continues to be an active area of research in medicinal chemistry, given their wide range of biological activities . Future directions may include the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

[2-(2-ethoxyethyl)-5-methylpyrazol-3-yl]-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O4/c1-3-26-11-9-23-17(12-16(2)20-23)18(24)22-8-10-27-15-19(25,14-22)13-21-6-4-5-7-21/h12,25H,3-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCMFNYOHKTBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CC(=N1)C)C(=O)N2CCOCC(C2)(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.